molecular formula C17H17NO4 B1453400 2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate CAS No. 1160264-16-3

2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate

Cat. No.: B1453400
CAS No.: 1160264-16-3
M. Wt: 299.32 g/mol
InChI Key: SRFJZQDPQLYRGL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Health Aspects and Toxicological Profile
Methyl paraben, while not the same compound, shares a similar functional group with the compound and has been extensively studied for its safety profile. It has been used as an antimicrobial preservative in various products for over 50 years. Its acute toxicity in animals suggests it is practically non-toxic by both oral and parenteral routes. In humans, it is readily absorbed, hydrolyzed, and rapidly excreted without evidence of accumulation. Studies have found no significant toxicological effects, including no carcinogenic, mutagenic, or teratogenic effects at high doses. The mechanism of cytotoxic action may be linked to mitochondrial failure induced by membrane permeability transitions (Soni, Taylor, Greenberg, & Burdock, 2002).

Environmental Presence and Fate
Parabens, sharing a similar benzoate structure, are ubiquitous in aquatic environments due to widespread use in consumer products. Despite relatively efficient elimination by wastewater treatment, these compounds, especially methyl and propyl parabens, persist in surface waters and sediments. Their biodegradability varies, with some by-products showing potential for environmental persistence. The ecological impact, particularly on endocrine disruption, remains a topic of research, with further studies needed to fully understand their stability and toxicity in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).

Advanced Oxidation Processes for Degradation
The degradation of organic pollutants, such as pharmaceuticals, can be achieved through advanced oxidation processes (AOPs), which have been researched for their efficiency in breaking down compounds into less harmful by-products. Although not directly related to the specific compound of interest, this methodology could be applicable for its degradation. AOPs lead to various by-products, depending on the kinetics and mechanisms involved, some of which may exhibit mutagenic or toxic properties, thereby necessitating careful consideration of environmental and health impacts when designing wastewater treatment strategies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthesis and Impurities in Pharmaceutical Context
The synthesis of pharmaceutical compounds often leads to the formation of impurities, which can impact drug safety and efficacy. For example, the synthesis of omeprazole, a proton pump inhibitor, involves processes that can lead to various impurities. Understanding the synthesis routes and potential impurities of pharmaceuticals is crucial for ensuring their safety and therapeutic effectiveness. This knowledge can help in the development of purification strategies and regulatory compliance for pharmaceutical compounds, potentially applicable to the compound (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. Its effects would likely depend on its interactions with biological systems, which could be influenced by its functional groups .

Properties

IUPAC Name

[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11(16(19)12-5-9-15(21-2)10-6-12)22-17(20)13-3-7-14(18)8-4-13/h3-11H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFJZQDPQLYRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206014
Record name 2-[(4-Aminobenzoyl)oxy]-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-16-3
Record name 2-[(4-Aminobenzoyl)oxy]-1-(4-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Aminobenzoyl)oxy]-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate
Reactant of Route 2
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate
Reactant of Route 3
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2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate
Reactant of Route 4
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate
Reactant of Route 5
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate
Reactant of Route 6
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate

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